molecular formula C33H45ClFNO3 B584356 3-エチル ハロペリドール デカノエート CAS No. 1797982-02-5

3-エチル ハロペリドール デカノエート

カタログ番号: B584356
CAS番号: 1797982-02-5
分子量: 558.175
InChIキー: ODANWSUZWFYXTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent neuroleptic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it suitable for patients requiring long-term medication management .

科学的研究の応用

3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

3-Ethyl Haloperidol Decanoate exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .

Biochemical Pathways

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .

Pharmacokinetics

The pharmacokinetics of 3-Ethyl Haloperidol Decanoate is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .

Result of Action

The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .

Action Environment

The action, efficacy, and stability of 3-Ethyl Haloperidol Decanoate can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl Haloperidol Decanoate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .

類似化合物との比較

Similar Compounds

Uniqueness

3-Ethyl Haloperidol Decanoate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties. The addition of the ethyl group enhances its lipophilicity, leading to a longer duration of action compared to other similar compounds .

生物活性

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a widely used antipsychotic medication. This compound is characterized by its extended duration of action, making it particularly useful for patients who struggle with adherence to oral medication regimens. The molecular formula for 3-Ethyl Haloperidol Decanoate is C33H45ClFNO3C_{33}H_{45}ClFNO_3, with a molecular weight of approximately 558.175 g/mol .

3-Ethyl Haloperidol Decanoate primarily exhibits its biological activity through antagonistic effects on dopamine receptors , specifically the D2 subtype. This mechanism is crucial for its antipsychotic efficacy, alleviating symptoms associated with schizophrenia and other psychotic disorders. The compound's pharmacological profile resembles that of haloperidol decanoate, with significant implications for its therapeutic use in psychiatric medicine .

Pharmacokinetics

The pharmacokinetics of 3-Ethyl Haloperidol Decanoate reveal that detectable plasma levels can be observed within one hour post-administration. The drug has a prolonged half-life, which allows for less frequent dosing compared to oral forms of haloperidol. Peak plasma concentrations are typically reached between three to nine days following administration, with steady-state levels achieved after the third injection or approximately three months .

Parameter Value
Molecular FormulaC33H45ClFNO3C_{33}H_{45}ClFNO_3
Molecular Weight558.175 g/mol
Half-LifeApproximately 21 days
Peak Plasma Concentration3-9 days post-injection
Volume of Distribution9.5-21.7 L/kg

Metabolism

The metabolism of 3-Ethyl Haloperidol Decanoate occurs primarily in the liver through the cytochrome P450 enzyme system. Key enzymes involved include CYP3A4 and CYP2D6, which facilitate various metabolic pathways including oxidative N-dealkylation and glucuronidation. Only about 1% of the administered dose is excreted unchanged in urine, indicating extensive biotransformation .

Case Study: Pancytopenia Induced by Haloperidol Decanoate

A notable case study published in 2023 described an 85-year-old female patient with schizophrenia who developed pancytopenia while receiving monthly injections of haloperidol decanoate. The patient's blood counts showed significant declines in red blood cells, platelets, and white blood cells over six months. Following the discontinuation of haloperidol decanoate, her blood counts normalized within three months, highlighting the potential hematological side effects associated with this treatment .

Table: Blood Count Changes During Treatment

Parameter Baseline After 6 Months After Discontinuation
White Blood Cells (WBC)3000/mm³1860/mm³5100/mm³
Absolute Neutrophil Count (ANC)1300/mm³440/mm³2800/mm³
Hemoglobin Levels10.9 g/dL10.1 g/dL11.2 g/dL
Platelet Count154,000/mm³140,000/mm³Stable at 138,000/mm³

Efficacy Compared to Other Antipsychotics

Research comparing haloperidol decanoate to other depot antipsychotics has shown no significant differences in global impression or mental state outcomes. However, patients on depot formulations like haloperidol decanoate tended to have better adherence due to less frequent dosing requirements .

特性

CAS番号

1797982-02-5

分子式

C33H45ClFNO3

分子量

558.175

IUPAC名

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3

InChIキー

ODANWSUZWFYXTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。